rac-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride
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Overview
Description
rac-(1R,3r,5S)-6,6-difluorobicyclo[310]hexan-3-amine hydrochloride is a bicyclic amine compound characterized by the presence of two fluorine atoms on the hexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by a series of functional group transformations to introduce the amine and fluorine substituents.
Introduction of fluorine atoms: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, under controlled conditions to ensure selective fluorination at the desired positions.
Conversion to hydrochloride salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for fluorination and amine formation, as well as advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Sodium azide, potassium thiocyanate, under reflux or room temperature conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of azido or thiocyanato derivatives.
Scientific Research Applications
rac-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving amine oxidases.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals, where its fluorinated structure imparts desirable properties such as increased stability and bioactivity.
Mechanism of Action
The mechanism of action of rac-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target site. This leads to modulation of the target’s activity, resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride
- rac-(1R,2S,5S)-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-amine hydrochloride
Uniqueness
rac-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride is unique due to the presence of two fluorine atoms on the hexane ring, which significantly alters its chemical and physical properties compared to similar compounds. This fluorination enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
2218436-83-8 |
---|---|
Molecular Formula |
C6H10ClF2N |
Molecular Weight |
169.6 |
Purity |
95 |
Origin of Product |
United States |
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